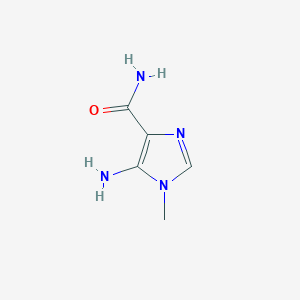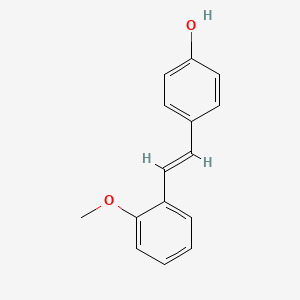
5-氨基-1-甲基-1H-咪唑-4-甲酰胺
描述
5-Amino-1-methyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular weight of 140.14 . It is also known by its IUPAC name, 5-amino-1-methyl-1H-imidazole-4-carboxamide .
Synthesis Analysis
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves the use of 2-amino-2-cyanoacetamide and triethyl orthoformate in acetonitrile . The reaction mixture is heated under reflux for 40 minutes, and then the primary amine is added . The product begins to precipitate and is then filtered and washed with a little acetonitrile .Molecular Structure Analysis
The InChI code for 5-Amino-1-methyl-1H-imidazole-4-carboxamide is 1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) . The InChI key is UZHKJZZQGXMAKP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
5-Amino-1-methyl-1H-imidazole-4-carboxamide has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.8, indicating its lipophilicity .科学研究应用
合成和化学反应
4-碘-1H-咪唑的氨基羰基化报道了一种通过氨基羰基化制备 5-芳基-1-苄基-1H-咪唑-4-甲酰胺的方法。该方法以合成受限的 H-Phe-Phe-NH2 类似物为例,展示了在制备咪唑基肽模拟物中的用途(Skogh 等,2013)。
甲基-AICA 和 N1-甲基-N1-丙烯酰-甲酰胺的理论研究使用 Hartree-Fock 和 DFT 方法研究了 1-甲基-5-氨基-4-甲酰胺咪唑 (M-AICA) 和 N1-甲基-N1-丙烯酰-甲酰胺之间的一碳单元的转移。确定了两个反应途径,其中一个由于较低的活化能垒而受到青睐(乔庆安等,2005)。
四氢色烯并[7,8-d]咪唑的合成开发了一种使用 BYK 405879 作为起始材料合成 5-甲酰胺取代的四氢色烯并[7,8-d]咪唑的方法。一些合成的化合物显示出钾竞争性酸阻滞剂的活性(Palmer 等,2009)。
催化和化学机理
AICAR 转氨酶催化机理通过 pH 依赖性动力学、诱变和量子化学计算评估了 5-氨基咪唑-4-甲酰胺核苷酸转氨酶 (AICAR Tfase) 的催化机理。研究得出的结论是,AICAR 的 4-甲酰胺有助于质子穿梭,表明酰胺辅助质子转移的协同机制(Shim 等,2001)。
咪唑并[1,5-a]喹唑啉-3-甲酰胺的合成5-氨基咪唑-4-甲酰胺与芳香醛反应的研究产生了席夫碱,这些席夫碱环化为咪唑并[1,5-a]喹唑啉-3-甲酰胺。该方法还在 D2O 中观察到咪唑并[1,5-a]喹唑啉-3-羧酸钾盐中的氘交换(Hannah & Stevens,2003)。
安全和危害
作用机制
Target of Action
The primary target of 5-Amino-1-methyl-1H-imidazole-4-carboxamide, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis at both the cellular and whole-body levels .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .
Biochemical Pathways
AICAR plays a role in the generation of inosine monophosphate, a key component in purine metabolism . It enters the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .
Pharmacokinetics
It’s known that aicar has been used clinically to treat and protect against cardiac ischemic injury , suggesting that it has suitable bioavailability and pharmacokinetic properties for therapeutic use.
Result of Action
The activation of AMPK by AICAR leads to a variety of cellular effects. It increases the metabolic activity of tissues and changes the physical composition of muscle . This can have potential therapeutic effects, such as protection against cardiac ischemic injury .
生化分析
Biochemical Properties
5-Amino-1-methyl-1H-imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the activation of AMP-dependent protein kinase (AMPK). This compound interacts with enzymes such as adenosine kinase, which phosphorylates it to form 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5′-monophosphate (ZMP). ZMP mimics AMP and stimulates AMPK activation . The activation of AMPK by 5-Amino-1-methyl-1H-imidazole-4-carboxamide has several effects, including modulation of protein synthesis, glucose and lipid metabolism, regulation of cytokine production and inflammation, and cellular proliferation and apoptosis .
Cellular Effects
5-Amino-1-methyl-1H-imidazole-4-carboxamide influences various cellular processes. It activates AMPK, which plays a pivotal role in regulating cellular energy homeostasis. The activation of AMPK by this compound leads to increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis . Additionally, 5-Amino-1-methyl-1H-imidazole-4-carboxamide has been shown to exhibit antifibrotic effects in several cell types, making it a potential therapeutic agent in countering fibrosis .
Molecular Mechanism
The molecular mechanism of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves its conversion to ZMP, which mimics AMP and activates AMPK. This activation leads to a cascade of downstream effects, including the inhibition of mTOR signaling, which is responsible for protein synthesis and cell growth . The compound also influences gene expression by modulating the activity of transcription factors such as FOXO and PGC-1α, which are involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-methyl-1H-imidazole-4-carboxamide have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained activation of AMPK . Long-term studies have shown that continuous exposure to 5-Amino-1-methyl-1H-imidazole-4-carboxamide can lead to persistent changes in cellular function, including enhanced mitochondrial biogenesis and improved metabolic efficiency .
Dosage Effects in Animal Models
The effects of 5-Amino-1-methyl-1H-imidazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound effectively activates AMPK and improves metabolic parameters without causing adverse effects . At high doses, it can lead to toxic effects, including liver damage and impaired kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Amino-1-methyl-1H-imidazole-4-carboxamide is involved in several metabolic pathways, including purine biosynthesis. It is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP) . The compound interacts with enzymes such as adenosine kinase and bifunctional purine biosynthesis protein PURH, which play critical roles in its metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, 5-Amino-1-methyl-1H-imidazole-4-carboxamide is transported and distributed through adenosine transporters on the cell membrane . Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP, which is then distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which play a crucial role in its overall activity and function.
Subcellular Localization
The subcellular localization of 5-Amino-1-methyl-1H-imidazole-4-carboxamide is primarily in the cytoplasm, where it exerts its effects on cellular metabolism and energy homeostasis . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a critical role in determining the compound’s overall efficacy and function within the cell.
属性
IUPAC Name |
5-amino-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKJZZQGXMAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423573 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21343-04-4 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)



![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)

